molecular formula C20H29FO3 B14059270 Fluoxymesteron

Fluoxymesteron

Cat. No.: B14059270
M. Wt: 336.4 g/mol
InChI Key: YLRFCQOZQXIBAB-FPLGDIQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoxymesterone is synthesized from 11α-hydroxy-4-androstene-3,17-dione through a series of chemical reactions. The process involves dehydration at the 9 and 11 positions, protection of the ketone group at the 3 position, a Grignard reaction at the 17 position, and hydrolysis protection at the 3 position .

Industrial Production Methods: Industrial production of fluoxymesterone involves high-pressure liquid chromatography for purification and quality control. The compound is preserved in well-closed containers, protected from light, and undergoes rigorous testing to ensure it meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions: Fluoxymesterone undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Commonly involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Often involves halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include 5α-dihydrofluoxymesterone and 11-oxofluoxymesterone .

Scientific Research Applications

Fluoxymesterone has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Methyltestosterone: Another synthetic androgenic anabolic steroid, but less potent than fluoxymesterone.

    Testosterone: The natural androgen hormone, which fluoxymesterone mimics but with greater potency.

    Oxandrolone: A synthetic anabolic steroid with a different profile of anabolic and androgenic effects.

Uniqueness: Fluoxymesterone is unique due to its high oral bioavailability and strong androgenic effects, making it particularly effective in treating conditions related to low testosterone and certain types of breast cancer .

Properties

Molecular Formula

C20H29FO3

Molecular Weight

336.4 g/mol

IUPAC Name

(9R,10S,13S,17S)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H29FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h10,14-16,23-24H,4-9,11H2,1-3H3/t14?,15?,16?,17-,18-,19-,20-/m0/s1

InChI Key

YLRFCQOZQXIBAB-FPLGDIQVSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CCC3[C@@]2(C(C[C@]4(C3CC[C@]4(C)O)C)O)F

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C)O)C)O)F

Origin of Product

United States

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